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2-Methoxy-3,5-dimethylpyrazine

Odor threshold Sensory science Methoxypyrazine

2-Methoxy-3,5-dimethylpyrazine (MDMP, CAS 92508-08-2) is a heterocyclic methoxypyrazine compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. It appears as a colorless to pale yellow liquid with a boiling point of approximately 177.7°C (estimated) and a calculated logP of 1.672.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 92508-08-2
Cat. No. B149192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3,5-dimethylpyrazine
CAS92508-08-2
Synonyms2-Methoxy-3,5-dimethylpyrazine
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)OC
InChIInChI=1S/C7H10N2O/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3
InChIKeyBXKLSVWRSUPMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3,5-dimethylpyrazine CAS 92508-08-2: Critical Differentiators for Flavor and Analytical Procurement


2-Methoxy-3,5-dimethylpyrazine (MDMP, CAS 92508-08-2) is a heterocyclic methoxypyrazine compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol [1]. It appears as a colorless to pale yellow liquid with a boiling point of approximately 177.7°C (estimated) and a calculated logP of 1.672 [1]. MDMP possesses an extremely potent musty, moldy, earthy aroma with an exceptionally low odor detection threshold [2]. Unlike many structurally related pyrazines that contribute desirable roasted or nutty notes to foods and beverages, MDMP is primarily recognized as an off-odor compound—a key differentiator that drives specific procurement requirements for analytical standards and sensory research materials [3].

Why 2-Methoxy-3,5-dimethylpyrazine Cannot Be Substituted with Generic Alkylpyrazines


Procurement decisions based solely on pyrazine class membership are demonstrably flawed. 2-Methoxy-3,5-dimethylpyrazine (MDMP) belongs to the alkoxypyrazine subclass, which exhibits odor thresholds orders of magnitude lower than structurally similar alkylpyrazines [1]. Class-level comparisons reveal that alkoxypyrazines as a group possess the lowest odor thresholds among pyrazine derivatives tested, with values ranging from 0.00001 ppm to 6.00 ppm across the broader pyrazine class [2]. Furthermore, MDMP's specific odor character—described as musty, moldy, and earthy—differs fundamentally from the roasted, nutty, cocoa-like notes characteristic of common alkylpyrazines such as 2,5-dimethylpyrazine [3]. Substituting MDMP with a generic pyrazine in analytical method development, sensory panel training, or off-flavor research would yield invalid results due to mismatched detection limits and divergent odor profiles.

Quantitative Differentiation Evidence for 2-Methoxy-3,5-dimethylpyrazine Selection


Odor Threshold Comparison: 2-Methoxy-3,5-dimethylpyrazine vs. 2,5-Dimethylpyrazine

2-Methoxy-3,5-dimethylpyrazine (MDMP) demonstrates an odor threshold in white wine of 2.1 ng/L [1]. In contrast, the structurally related alkylpyrazine 2,5-dimethylpyrazine (CAS 123-32-0) exhibits a reported threshold of approximately 1,700-2,600 µg/L in water [2]. This represents a potency difference of approximately 800,000-fold to 1,200,000-fold greater sensitivity for MDMP.

Odor threshold Sensory science Methoxypyrazine

Odor Character Differentiation: MDMP Musty/Earthy Profile vs. Roasted/Nutty Alkylpyrazines

2-Methoxy-3,5-dimethylpyrazine (MDMP) is characterized by a musty, moldy, earthy, "potato bin"-like odor [1], with specific descriptors including "corky," "herbaceous" (potato, green hazelnut), and "dusty" [2]. This profile is fundamentally distinct from the roasted, cocoa, nutty, and woody odor descriptors associated with 2,5-dimethylpyrazine and related alkylpyrazines [3].

Odor descriptor Cork taint Off-flavor

Odor Threshold Comparison: 2-Methoxy-3,5-dimethylpyrazine vs. 2,4,6-Trichloroanisole (TCA)

In the context of wine cork taint analysis, 2-Methoxy-3,5-dimethylpyrazine (MDMP) is assessed by industry personnel as second only to 2,4,6-trichloroanisole (TCA) as a cause of cork taint in Australian wine [1]. MDMP's odor threshold in white wine is 2.1 ng/L [1], while TCA's sensory threshold in wine is reported as approximately 5 ng/L [2] or in the range of 3-10 ng/L [3]. The odor character of MDMP (musty, corky, herbaceous) is very different from the typical "fungal" nose of a TCA-tainted wine [4].

Cork taint Wine analysis Threshold comparison

Validated HS-SPME-GC-MS Analytical Method with Quantified Performance Parameters

A validated headspace-solid phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) method has been developed specifically for 2-Methoxy-3,5-dimethylpyrazine (2-MDMP) quantification in drinking water [1]. The method demonstrates linearity with R² = 0.9998 over a working range of 2.5-500 ng/mL, a limit of detection (LOD) of 0.83 ng/mL, and a limit of quantification (LOQ) of 2.5 ng/mL [1]. The method successfully quantified 2-MDMP in drinking water exhibiting earthy-musty off-odor at 77.2 ng/mL [1].

Analytical method HS-SPME-GC-MS Method validation

Alkoxypyrazine Class-Level Odor Threshold Superiority Over Alkylpyrazines

Across a systematic study of 46 pyrazines in water, alkoxypyrazines as a class exhibited the lowest odor thresholds among all pyrazine derivatives tested (including alkylpyrazines, phenoxypyrazines, phenylthiopyrazines, and alkylthiopyrazines) [1]. Odor thresholds for the tested pyrazines varied from 0.00001 ppm for 2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine to 6.00 ppm for 5-isopentyl-2,3-dimethylpyrazine [1]. 2-Methoxy-3-methylpyrazine has an odor threshold of only 5 ppb, whereas 2,3,5-trimethylpyrazine has an odor threshold of approximately 1000 ppb [2].

Structure-odor relationship Pyrazine class comparison Odor potency

Naturally Occurring Potent Odorant in Raw Arabica Coffee with Quantified Relative Importance

Aroma extract dilution analysis of raw Arabica coffee identified 2-methoxy-3,5-dimethylpyrazine (II) as one of five potent odorants, alongside 3-isobutyl-2-methoxypyrazine (I), ethyl 2-methylbutyrate (III), ethyl 3-methylbutyrate (IV), and 3-isopropyl-2-methoxypyrazine (V) [1]. The highest odor activity value was found for I, followed by II, IV, and V [1]. This establishes MDMP's naturally occurring presence and quantifiable contribution to coffee's sensory profile prior to roasting.

Coffee aroma Food chemistry Odor activity value

Recommended Application Scenarios for 2-Methoxy-3,5-dimethylpyrazine Based on Verified Evidence


Wine and Beverage Cork Taint Research and Quality Control

Procure MDMP (CAS 92508-08-2) as an analytical standard for GC-MS and GC-olfactometry identification of musty/earthy off-odors in wine, cork stoppers, and oak barrels. MDMP is the specific marker compound for a sensory defect distinct from TCA-mediated cork taint, with an independently verified odor threshold of 2.1 ng/L in white wine and descriptors including musty, corky, herbaceous, and dusty [1] [2].

Drinking Water Off-Odor Monitoring and Method Development

Utilize MDMP as a primary analytical target for earthy-musty off-odor events in drinking water. A validated HS-SPME-GC-MS method exists with quantified performance parameters (LOD 0.83 ng/mL, LOQ 2.5 ng/mL, R² = 0.9998, working range 2.5-500 ng/mL), enabling reproducible quantification in water matrices [3]. MDMP has been identified as the causative compound in documented water odor incidents .

Coffee and Roasted Food Aroma Research

Acquire MDMP as a naturally occurring potent odorant reference for Arabica coffee aroma research. Aroma extract dilution analysis confirms MDMP as one of the five most potent odorants in raw Arabica coffee, with the second-highest odor activity value among these compounds [4]. This supports its use in studies investigating flavor precursor transformations during roasting and natural product authentication.

Sensory Science Panel Training for Musty/Earthy Defect Recognition

Use MDMP as a primary reference standard for training sensory panels in the detection and discrimination of musty, moldy, and earthy off-flavors. MDMP's odor character is well-documented and distinct from roasted/nutty alkylpyrazines [1] and from fungal TCA notes [2], enabling panelists to develop specific recognition thresholds for this defect compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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